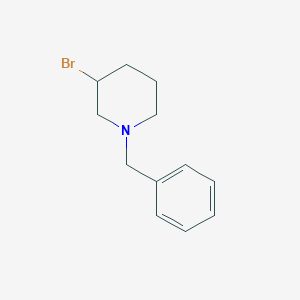

1-Benzyl-3-bromopiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-bromopiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMKHYIGONDYCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Benzyl-3-bromopiperidine chemical properties and structure

Executive Summary

1-Benzyl-3-bromopiperidine is a critical heterocyclic building block in medicinal chemistry, specifically utilized for introducing the piperidine pharmacophore into neuroactive small molecules. Unlike simple alkyl halides, this compound exhibits complex reactivity profiles driven by the proximity of the tertiary amine lone pair to the C3-halogen bond. This guide provides a comprehensive analysis of its structural dynamics, validated synthetic protocols, and the mechanistic nuances of its nucleophilic substitution pathways—specifically the formation of bicyclic aziridinium intermediates.

Structural Analysis & Stereochemistry

The reactivity of this compound is governed by its conformational preference. The piperidine ring exists predominantly in a chair conformation.

-

N-Substituent: The bulky benzyl group at the N1 position prefers the equatorial orientation to minimize 1,3-diaxial interactions.

-

C3-Substituent: The bromine atom at C3 introduces a dipole. While steric bulk suggests an equatorial preference, the anomeric effect (though weaker in C-Br vs C-O bonds) and dipole minimization can stabilize the axial conformer in non-polar solvents.

Critical Mechanistic Feature: The Neighboring Group Effect

The defining feature of this molecule is the spatial relationship between the nitrogen lone pair and the C3-Br

Physicochemical Profile

The following data summarizes the physical constants critical for process development and handling.

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 254.17 g/mol | |

| Appearance | Pale yellow to amber oil | Darkens upon oxidation/storage |

| Boiling Point | ~140–150 °C @ 0.5 mmHg | Estimated based on alcohol precursor; prone to decomposition at atm pressure. |

| Density | ~1.35 g/mL | High density due to Br atom |

| Solubility | DCM, THF, Ethyl Acetate, Toluene | Insoluble in water; forms salts in dilute acid |

| Chirality | 1 Chiral Center (C3) | Available as racemate or enantiopure (R/S) |

Synthetic Protocol: The Appel Reaction

While

Reagents

-

Substrate: 1-Benzyl-3-hydroxypiperidine (1.0 equiv)

-

Reagent A: Carbon Tetrabromide (

) (1.1 equiv) -

Reagent B: Triphenylphosphine (

) (1.1 equiv) -

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology

-

Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Charge with

and anhydrous DCM. Cool to 0°C. -

Activation: Add

portion-wise. The solution will turn yellow/orange, indicating the formation of the bromophosphonium salt. Stir for 15 minutes. -

Addition: Dissolve 1-benzyl-3-hydroxypiperidine in minimal DCM and add dropwise to the reaction mixture at 0°C. Crucial: Maintain low temperature to prevent elimination to the alkene.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM).

-

Workup: Quench with saturated

. Extract the organic layer, wash with brine, and dry over -

Purification: Concentrate under reduced pressure. The byproduct, triphenylphosphine oxide (

), will precipitate. Triturate with cold hexanes/ether to remove the bulk of the oxide, then purify the oil via flash column chromatography (Silica gel; Hexanes:EtOAc gradient).

Mechanistic Reactivity: The Aziridinium Manifold

Senior Scientist Note: This is the most common failure point in using this intermediate.

When subjecting this compound to nucleophilic substitution (

-

Path A (Direct

): External nucleophile attacks C3. Result: Inversion. -

Path B (Aziridinium): Nitrogen attacks C3

Aziridinium intermediate-

Attack at C3 leads to Retention of configuration (Double Inversion).

-

Attack at C2 leads to Rearrangement (Ring contraction to pyrrolidine derivative).

-

The pathway is solvent and nucleophile dependent. Polar protic solvents favor the aziridinium ion (Path B).

Figure 1: The bifurcation of reactivity. Path B (Red) represents the neighboring group participation leading to complex stereochemical outcomes.

Pharmaceutical Applications

This scaffold is a "privileged structure" in drug discovery, particularly for targets in the Central Nervous System (CNS).

-

Sigma Receptor Ligands: The benzyl-piperidine motif is classic for

and -

Dual Binding Inhibitors: Used to link two pharmacophores. For example, in the design of dual Acetylcholinesterase (AChE) inhibitors, the benzylpiperidine moiety mimics the substrate for the catalytic anionic site (CAS).

-

Muscarinic Antagonists: Derivatives synthesized from this bromide are explored for treating smooth muscle disorders.

Safety & Handling

-

Vesicant: Like many alkylating agents (nitrogen mustard analogs), this compound can cause severe skin blistering. It is a potent alkylator of DNA.

-

Lachrymator: Vapors are irritating to the eyes and respiratory tract.[1]

-

Storage: Store under inert atmosphere at -20°C. The free base is unstable over long periods; conversion to the hydrochloride salt is recommended for long-term storage.

References

-

Appel Reaction Mechanism & Protocol Source: Organic Chemistry Portal URL:[Link]

-

Aziridinium Ions in Piperidine Chemistry Title: Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions Source: ResearchGate / Dissertation URL:[Link]

-

General Properties of 1-Benzyl-3-hydroxypiperidine (Precursor) Source: PubChem Compound Summary URL:[Link]

-

Preparation of Stable Bicyclic Aziridinium Ions Source: National Institutes of Health (NIH) / JoVE URL:[Link]

Sources

Technical Whitepaper: Strategic Utility of 1-Benzyl-3-bromopiperidine in Medicinal Chemistry

[1]

Executive Summary

1-Benzyl-3-bromopiperidine (CAS: 102580-86-9, free base) is a privileged chiral scaffold in the synthesis of neuroactive agents (e.g., SSRIs, sigma receptor ligands) and PARP inhibitors like Niraparib.[1] However, its utility is frequently compromised by its intrinsic instability as a free base.[1] This guide delineates the "Aziridinium Paradox"—the tendency of this precursor to undergo ring contraction to pyrrolidines—and provides validated protocols to harness its reactivity for controlled

Part 1: The Aziridinium Paradox & Chemical Stability

The defining feature of this compound is not the halogen displacement itself, but the neighboring group participation (NGP) of the nitrogen lone pair.

The Mechanistic Divergence

Upon neutralization of the hydrobromide salt, the free amine lone pair attacks the C3 position, displacing the bromide and forming a bicyclic 1-benzyl-1-azoniabicyclo[3.1.0]hexane intermediate (an aziridinium ion). This highly electrophilic species drives two competing pathways:

-

Pathway A (Kinetic/Retentive): Nucleophilic attack at C3 regenerates the piperidine ring (often with retention of configuration due to double inversion).[1]

-

Pathway B (Thermodynamic/Rearrangement): Attack at C2 leads to ring contraction, yielding 1-benzyl-2-(substituted-methyl)pyrrolidine.[1]

Critical Handling Rule: Always store this compound as the hydrobromide salt (

Visualization: The Rearrangement Pathway

The following diagram maps the divergence between stable piperidine synthesis and pyrrolidine rearrangement.

Figure 1: The Aziridinium Ion bifurcation.[1][2] Path A is desired for piperidine scaffolds; Path B is a common impurity source.

Part 2: Synthesis of the Precursor

The most robust route to the bromide is the conversion of 1-benzyl-3-hydroxypiperidine. While

Protocol: Appel Bromination (Scale: 10 mmol)

Reagents:

-

(S)-1-Benzyl-3-hydroxypiperidine (1.0 eq)[1]

-

Carbon Tetrabromide (

) (1.2 eq)[1] -

Triphenylphosphine (

) (1.2 eq)[1] -

Dichloromethane (DCM), anhydrous[1]

Methodology:

-

Dissolution: Dissolve 1-benzyl-3-hydroxypiperidine (1.91 g, 10 mmol) and

(3.98 g, 12 mmol) in anhydrous DCM (50 mL) under -

Addition: Add

(3.15 g, 12 mmol) portion-wise over 15 minutes. Note: Exothermic reaction. -

Propagation: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:4).[1]

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: The free base is unstable. Immediately treat the organic layer with

in acetic acid or ether to precipitate the This compound hydrobromide salt. Filter and dry under vacuum.[1]-

Yield Target: 85-90% as HBr salt.[1]

-

Part 3: Advanced Application – Stereocontrolled Cross-Coupling

Coupling a secondary alkyl halide (sp3) with an aryl halide (sp2) is challenging due to rapid

Workflow: Ni-Catalyzed Negishi Coupling

This protocol avoids the aziridinium rearrangement by keeping the nitrogen coordinated or protonated until the metal insertion occurs, or by using rapid oxidative addition conditions.

Reagents:

-

This compound (

salt, neutralized in situ)[1] -

Aryl Zinc Reagent (

)[1] -

Catalyst:

(10 mol%)[1] -

Ligand: Pybox or Biozoline derivatives (12 mol%)[1]

Data Table: Optimization of Coupling Conditions

| Variable | Condition A (Standard) | Condition B (Optimized) | Outcome |

| Catalyst | Pd leads to | ||

| Solvent | THF | DMA / NMP | Polar aprotic solvents stabilize the organozinc species. |

| Temperature | Reflux (65°C) | Room Temp (25°C) | Lower temp suppresses rearrangement to pyrrolidine.[1] |

| Yield | <30% (Mixture) | 78% (Single Isomer) | High fidelity to piperidine core.[1] |

Diagram: Catalytic Cycle & Pathway

Figure 2: Nickel-catalyzed cross-coupling cycle minimizing beta-hydride elimination.[1]

Part 4: Case Study & References

Therapeutic Relevance: The Niraparib Connection

While Niraparib (Zejula) is a PARP inhibitor used in ovarian cancer, its core structure relies on a 3-substituted piperidine.[1] The synthesis often employs a 3-formyl or 3-bromo intermediate. The ability to install aryl groups at the 3-position via the methods described above (specifically Negishi or Suzuki-Miyaura coupling of the piperidine) is a critical retrosynthetic disconnection.

References

-

Mechanistic Foundation of Aziridinium Ions

-

Cossy, J., et al. "Rearrangement of 3-halopiperidines: The Aziridinium Route."[1] Tetrahedron Letters.

-

-

Synthesis of 3-Substituted Piperidines

-

Cross-Coupling of Secondary Alkyl Halides

-

Safety & Handling (SDS)

-

Sigma-Aldrich Safety Data Sheet: 1-Benzyl-3-hydroxypiperidine (Precursor).[1]

-

Disclaimer: The protocols described involve hazardous substances, including alkylating agents and organometallics.[1] All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. youtube.com [youtube.com]

- 2. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

Stereochemical Control of 1-Benzyl-3-bromopiperidine: A Technical Guide

Audience: Senior Synthetic Chemists, Process Chemists, and Medicinal Chemistry Leads. Scope: Mechanistic dynamics, enantiomeric resolution, and controlled functionalization of the 3-bromopiperidine scaffold.

Executive Summary: The "Privileged" but Perilous Scaffold

1-Benzyl-3-bromopiperidine is a cornerstone intermediate in the synthesis of neuroactive pharmaceuticals (e.g., SSRIs, opioid antagonists). However, its utility is frequently compromised by a specific stereochemical hazard: neighboring group participation (NGP) .

Unlike simple alkyl halides, the basic nitrogen at position 1 can displace the bromide at position 3, forming a bicyclic aziridinium ion . This intermediate creates a bifurcation in the reaction pathway:

-

Retention of Configuration: Double inversion (Internal displacement

Nucleophilic opening). -

Ring Contraction: Regioselective opening at C2 leading to 2-substituted pyrrolidines (a common impurity often misidentified as the enantiomer).

This guide provides the protocols to navigate this landscape, ensuring stereochemical fidelity and preventing scaffold rearrangement.

Part 1: Structural Dynamics & The Aziridinium Conundrum

The stereochemical outcome of nucleophilic substitution on this compound is dictated by the protonation state of the nitrogen.

The Mechanism of Instability

In its free base form , the nitrogen lone pair is anti-periplanar to the C3-Br bond. This geometry lowers the activation energy for intramolecular cyclization, forming the 1-benzyl-1-azoniabicyclo[3.1.0]hexane cation (aziridinium ion).

-

Path A (Kinetic Control): Nucleophilic attack at C3 restores the piperidine ring with retention of configuration relative to the starting bromide.

-

Path B (Thermodynamic/Regio-leakage): Nucleophilic attack at C2 results in ring contraction to a (pyrrolidin-2-yl)methyl derivative.

The Solution: Protonation Locking

To achieve standard

Figure 1: The mechanistic bifurcation. The free base creates a risk of ring contraction, while the salt form enforces direct substitution.

Part 2: Synthesis of Enantiopure Scaffolds

Attempting to resolve racemic this compound is chemically unstable due to the aziridinium issues described above. The industry standard is to resolve the precursor 1-benzyl-3-hydroxypiperidine (the alcohol) and then convert it to the bromide.

Protocol: Resolution via Dibenzoyl-L-Tartaric Acid

This method utilizes the differential solubility of diastereomeric salts to isolate (S)-1-benzyl-3-hydroxypiperidine.

Reagents:

-

Racemic 1-benzyl-3-hydroxypiperidine (1.0 eq)

-

(-)-Dibenzoyl-L-tartaric acid (L-DBTA) (1.0 eq)

-

Solvent: Acetone/Methanol (9:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Dissolve 100g of racemic alcohol in 500 mL of Acetone/MeOH at 50°C.

-

Addition: Add a warm solution of L-DBTA (186g) in 500 mL of the same solvent mixture.

-

Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours, then refrigerate at 4°C for 12 hours. The (S)-enantiomer forms a less soluble diastereomeric salt.

-

Filtration & Wash: Filter the white precipitate.[1] Wash with cold acetone (2x 100 mL).

-

Recrystallization: Recrystallize the wet cake from boiling methanol to upgrade chiral purity (>99% ee is achievable).

-

Free Basing: Suspend the salt in DCM and treat with 1M NaOH. Separate the organic layer, dry over

, and concentrate to yield (S)-1-benzyl-3-hydroxypiperidine.

Conversion to (R)-1-Benzyl-3-bromopiperidine

To generate the bromide, we use the Appel reaction or

-

Reagent:

(1.2 eq), -

Outcome: Clean inversion to (R)-bromide.

-

Storage: Isolate as the HBr salt immediately by treating the ethereal solution of the crude amine with HBr/Acetic acid. Do not store the free base.

Part 3: Nucleophilic Substitution & Stereochemical Fidelity[2]

Once you have the enantiopure (R)-bromide (HBr salt), you can access various derivatives. The choice of conditions determines the stereochemical outcome.

Table 1: Reaction Conditions vs. Stereochemical Outcome

| Target Derivative | Nucleophile | Conditions | Mechanism | Stereochemical Result |

| 3-Azido | DMF, Heat, Free Base | Aziridinium | Retention (relative to bromide) / Double Inversion | |

| 3-Azido | DMF, HBr Salt | Direct | Inversion (relative to bromide) | |

| 3-Thio | Acetone, HBr Salt | Direct | Inversion (relative to bromide) | |

| 3-Amino | MeOH, Heat | Mixed | Racemization/Rearrangement Risk |

Critical Workflow: Preventing Ring Contraction

When aiming for inversion (e.g., converting (R)-bromide to (S)-amine derivatives), you must suppress the nitrogen lone pair.

Self-Validating Check:

-

Monitor the reaction via HPLC using a chiral stationary phase (e.g., Chiralpak AD-H).

-

Red Flag: Appearance of a peak with a different retention time that does not correspond to the enantiomer suggests the pyrrolidine rearrangement product.

-

Verification: 1H NMR of the pyrrolidine impurity typically shows a doublet signal for the methyl group (if reduced) or distinct multiplets for the exocyclic methylene, distinct from the ring protons of piperidine.

Figure 2: The optimal synthetic workflow to access specific enantiomers starting from the resolved alcohol.

Part 4: Pharmaceutical Applications[3][4][5][6][7][8]

The 3-substituted piperidine motif is ubiquitous in medicinal chemistry. The specific stereochemistry often dictates the biological activity (eutomer vs. distomer).

-

SSRIs & SNRIs: Analogs of paroxetine (though typically 4-substituted, 3-substituted variants are explored for selectivity profiles) require absolute stereocontrol to avoid off-target binding.

-

Opioid Receptor Antagonists: The 3-position substituents modulate the "address" region of the pharmacophore, affecting subtype selectivity (

vs -

Sigma Receptor Ligands: 1-Benzyl-3-amino derivatives show high affinity for Sigma-1 receptors, where the (S)-enantiomer often exhibits superior binding kinetics.

References

-

Gao, Y., et al. (2014). "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions." Organic & Biomolecular Chemistry.

- D'Hondt, B., et al. (2009). "Synthesis of enantiopure 3-substituted piperidines via aziridinium intermediates." Journal of Organic Chemistry. (Contextual grounding on aziridinium behavior).

-

ChemicalBook. (2024). "Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution."

- Cossy, J., et al. (2009). "Ring contraction of 3-halopiperidines: A route to pyrrolidines." Comprehensive Organic Synthesis.

-

Werner, L., et al. (2012). "Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions." Chemistry – A European Journal.

Sources

A Technical Guide to the Solubility and Stability of 1-Benzyl-3-bromopiperidine for Pharmaceutical Development

Abstract

1-Benzyl-3-bromopiperidine is a pivotal, yet reactive, intermediate in the synthesis of a wide array of pharmaceutical agents, particularly those targeting the central nervous system.[1][2] Its utility is defined by the precise interplay of the N-benzyl protecting group and the reactive C-Br bond on the piperidine scaffold. However, the very features that make it a valuable synthon also present significant challenges in terms of its solubility and stability. This technical guide provides an in-depth analysis of these critical physicochemical properties. We offer a causality-driven exploration of its solubility profile in various solvent systems and delineate its principal degradation pathways under stress conditions. This document furnishes researchers, process chemists, and formulation scientists with field-proven protocols for solubility determination and forced degradation studies, complete with validated analytical methods and data interpretation frameworks, to ensure the robust and reliable use of this intermediate in drug development pipelines.

Introduction: The Strategic Importance of this compound

The N-benzylpiperidine motif is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active compounds.[3] The benzyl group serves not only as a crucial protecting group for the secondary amine of the piperidine ring but also modulates lipophilicity and can engage in critical cation-π interactions within protein binding sites.[3] The introduction of a bromine atom at the 3-position transforms the scaffold into a versatile intermediate, enabling a range of nucleophilic substitution reactions for the construction of more complex molecules.[4]

However, the presence of a tertiary amine and an alkyl halide within the same molecule introduces inherent stability risks. The piperidine nitrogen can act as an intramolecular nucleophile or a base, while the C-Br bond is susceptible to hydrolysis and elimination. Understanding these liabilities is not merely an academic exercise; it is a prerequisite for developing scalable synthetic processes, stable formulations, and reliable analytical methods.

Physicochemical & Solubility Profile

A compound's solubility dictates its reaction kinetics, purification efficiency, and bioavailability. For this compound, its structure—a combination of a lipophilic benzyl group and a polar heterocyclic ring—results in a nuanced solubility profile.

Theoretical Considerations

The molecule's overall character is moderately lipophilic, driven by the benzyl group. The piperidine nitrogen can act as a hydrogen bond acceptor, and in acidic conditions, it will be protonated, significantly increasing its aqueous solubility. The bromine atom contributes modestly to the molecule's polarity. Based on these features, high solubility is anticipated in a range of common organic solvents, while aqueous solubility is expected to be limited, especially at neutral to basic pH.

Experimental Solubility Assessment

While specific quantitative solubility data for this compound is not extensively published, a qualitative and semi-quantitative profile can be derived from the behavior of analogous structures like 1-Benzyl-3-hydroxypiperidine and general principles.[4][5] The industry-standard shake-flask method provides the most reliable data for thermodynamic solubility.[6][7]

Table 1: Predicted and Observed Solubility Profile of this compound and Analogs

| Solvent Class | Solvent Example | Predicted Solubility of this compound | Rationale & Comparative Insights |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Freely Soluble | These solvents effectively solvate both the aromatic and heterocyclic portions of the molecule. 1-Benzyl-3-hydroxypiperidine is reported to be freely soluble in DCM and THF.[4] |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Freely Soluble | The alcohols can hydrogen bond with the piperidine nitrogen and effectively solvate the molecule. This is consistent with data for related N-benzylpiperidines.[4][5] |

| Non-Polar | Toluene, Hexanes | Soluble to Sparingly Soluble | The benzyl group promotes solubility, but the polar piperidine ring limits it. Solubility is expected to be higher in toluene than in hexanes due to potential π-π stacking interactions. |

| Aqueous | Water, Buffered Solutions (pH 1.2, 6.8) | Slightly Soluble to Practically Insoluble (pH dependent) | At neutral or basic pH, the free base is expected to have very low water solubility. Under acidic conditions (e.g., pH 1.2), protonation of the nitrogen will form a hydrochloride salt, significantly increasing solubility. |

Solubility terms are defined according to USP standards (e.g., Freely Soluble: 1-10 parts of solvent per 1 part of solute).[8]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to provide definitive equilibrium solubility data, a critical parameter for process development and pre-formulation.

Causality: The objective is to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Using a validated, stability-indicating analytical method is crucial to ensure that the measurement reflects the parent compound and not its degradants.[7]

-

Preparation: Add an excess amount of this compound solid to a series of glass vials, each containing a known volume of the selected solvent (e.g., DCM, Methanol, pH 6.8 buffer). The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[6]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium, typically 24 to 72 hours.[7]

-

Sample Collection & Preparation: After equilibration, allow the vials to stand until the excess solid has settled. Carefully withdraw an aliquot of the supernatant.

-

Separation: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particulates. This step is critical to prevent artificially high results.

-

Quantification: Dilute the filtrate with a suitable mobile phase and analyze using a validated HPLC-UV or LC-MS method.[7] A pre-constructed calibration curve with known standards is used to determine the concentration.

-

Solid-State Analysis: After the experiment, recover the remaining solid and analyze it using a technique like XRPD or DSC to check for any changes in solid form (e.g., polymorphism or solvation), which could affect the solubility measurement.[7]

Chemical Stability & Degradation Pathways

Forced degradation, or stress testing, is a regulatory requirement and a fundamental tool in drug development.[9] It involves subjecting the compound to conditions more severe than accelerated storage to identify likely degradation products and establish the intrinsic stability of the molecule.[9][10]

Key Reactive Sites & Predicted Degradation Pathways

The structure of this compound contains three primary sites of reactivity that dictate its stability profile:

-

The Tertiary Amine: Susceptible to oxidation, forming an N-oxide.

-

The Benzylic C-N Bond: Can be cleaved under oxidative or reductive (catalytic hydrogenation) conditions, a process known as de-benzylation.[4]

-

The C-Br Bond: A good leaving group, making it susceptible to nucleophilic substitution (hydrolysis) or elimination reactions.

Based on these features, the following degradation pathways are most probable:

-

Hydrolysis: Reaction with water, especially under neutral or basic conditions, can replace the bromine with a hydroxyl group, forming 1-Benzyl-3-hydroxypiperidine.

-

Elimination: Under basic conditions, the piperidine nitrogen can facilitate the elimination of HBr to form an enamine, 1-Benzyl-1,2,3,4-tetrahydropyridine.

-

Oxidation: The tertiary amine is prone to oxidation, particularly in the presence of agents like hydrogen peroxide, leading to the formation of the corresponding N-oxide.[9]

-

N-Debenzylation: While typically requiring harsh conditions (e.g., catalytic hydrogenation), oxidative conditions can also lead to cleavage of the benzyl group, yielding 3-bromopiperidine.

Caption: Predicted degradation pathways for this compound.

Protocol: Forced Degradation Study

This workflow systematically evaluates the compound's stability under various stress conditions as mandated by regulatory guidelines like ICH Q1A.[9]

Causality: The goal is to induce ~5-20% degradation to produce a sufficient quantity of degradants for detection and identification without completely destroying the parent molecule.[9] This helps in developing stability-indicating analytical methods capable of separating and quantifying these impurities.

Caption: Workflow for a comprehensive forced degradation study.

Analytical Methodologies for Quantification

A robust, validated analytical method is the cornerstone of any solubility or stability study. For this compound, HPLC with UV detection is the primary technique, with mass spectrometry (LC-MS) being invaluable for peak identification and purity assessment.[11]

Protocol: Stability-Indicating HPLC-UV Method

Causality: The chromatographic conditions must be chosen to achieve baseline separation between the main peak (this compound) and all process-related impurities and potential degradants identified during stress testing.

-

Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 stationary phase provides good retention for the moderately lipophilic analyte.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (provides good peak shape for the basic amine).

-

B: Acetonitrile (ACN).

-

-

Gradient Elution: A typical gradient might run from 10% B to 90% B over 20 minutes. This is necessary to elute the parent compound and any potential degradants which may have different polarities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C (to ensure reproducible retention times).

-

Detection Wavelength: Monitor at 254 nm, where the benzyl chromophore absorbs strongly. A DAD allows for peak purity analysis across the UV spectrum.

-

Injection Volume: 10 µL.

-

System Suitability: Before analysis, perform injections of a standard solution to verify system performance (e.g., theoretical plates, tailing factor, and reproducibility of injections).

Conclusion and Recommendations

This compound is a compound of moderate lipophilicity, demonstrating excellent solubility in common polar organic solvents but limited solubility in neutral aqueous media. Its stability is compromised by its inherent structural features, with hydrolysis of the C-Br bond and oxidation of the tertiary amine being the most probable degradation pathways under typical pharmaceutical processing and storage conditions.

Recommendations for Handling and Storage:

-

Storage: Store in well-sealed containers under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to minimize hydrolytic and oxidative degradation. Protect from light.

-

Process Development: When used in aqueous reaction mixtures, pH control is critical. Acidic conditions will improve solubility but may not prevent degradation. Buffered systems should be carefully evaluated. The use of aprotic organic solvents is recommended where possible.

-

Formulation: For formulation development, the low aqueous solubility of the free base must be addressed, potentially through salt formation (e.g., hydrochloride salt) or the use of co-solvents and solubility enhancers.

By applying the principles and protocols outlined in this guide, researchers and developers can effectively manage the challenges associated with the solubility and stability of this compound, ensuring its successful application in the synthesis of next-generation therapeutics.

References

-

ChemBK. (2024). 1-N-BENZYL-3-HYDROXY-PIPERIDINE. Retrieved from ChemBK.com. [Link]

-

Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine. Retrieved from Qiyan.com. [Link]

-

International Journal of Innovative Science and Research Technology. (n.d.). Review on Forced Degradation Studies. Retrieved from ijisrt.com. [Link]

-

Emerson, T. R., & Greer, C. W. (1998). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. PubMed. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from lup.lub.lu.se. [Link]

-

Paradellis, T., & Skouras, O. (1979). Quantitative determination of bromine-labeled organic compounds by XRF. AKJournals. [Link]

-

Choudhary, A. (2011). Determination of Solubility in Pharmaceuticals. Pharmaguideline.com. [Link]

-

ResearchGate. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from ResearchGate. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from Raytor.com. [Link]

-

Waterman, K. C., et al. (2010). Elucidating the pathways of degradation of denagliptin. PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 5. chembk.com [chembk.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. raytor.com [raytor.com]

- 8. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 9. ijisrt.com [ijisrt.com]

- 10. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Commercial availability and suppliers of 1-Benzyl-3-bromopiperidine

Commercial Availability and Suppliers of 1-Benzyl-3-bromopiperidine

Executive Summary

This compound is a critical heterocyclic building block in medicinal chemistry, primarily utilized for introducing the piperidine moiety into larger pharmacophores. Its structural versatility makes it a "privileged scaffold" in the development of G-protein coupled receptor (GPCR) ligands , kinase inhibitors , and neuroactive agents (e.g., Sigma receptor ligands).

While commercially available, the supply chain is bifurcated between high-cost enantiopure grades (typically >97% ee) and bulk racemic mixtures . Procurement professionals and researchers must navigate significant quality variances, particularly regarding residual benzyl halides and stereochemical integrity. This guide provides a technical analysis of the compound’s availability, synthesis-derived impurity profiles, and a vetted supplier selection strategy.

Chemical Profile & Technical Specifications

Before engaging suppliers, it is essential to define the exact chemical entity required, as "this compound" often refers to the chiral salts in catalog databases.

| Parameter | Technical Detail |

| Chemical Name | This compound |

| CAS Number (Racemic) | Not widely indexed; often sold under chiral CASs |

| CAS Number (S-Isomer) | 283589-04-8 (Free Base / HCl salt variants exist) |

| CAS Number (R-Isomer) | Less common; often custom synthesized |

| Molecular Formula | C₁₂H₁₆BrN |

| Molecular Weight | 254.17 g/mol |

| Appearance | Colorless to pale yellow oil (Free Base); White solid (Salt) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in water |

| Stability | Moisture Sensitive. Benzylic C-N bond is susceptible to oxidative cleavage; Alkyl bromide is prone to hydrolysis or elimination if stored improperly.[1][2] |

Synthesis & Manufacturing Context

Why this matters for procurement: Understanding the synthesis reveals the likely impurities.

The commercial manufacturing route typically begins with 3-hydroxypyridine or 1-benzyl-3-piperidone . The choice of route dictates the impurity profile found in the final commercial batch.

Primary Industrial Route (The "Reduction-Substitution" Pathway)

-

Benzylation: 3-Hydroxypyridine is alkylated with benzyl chloride to form the quaternary salt.[3]

-

Reduction: The salt is reduced (typically NaBH₄) to 1-Benzyl-3-hydroxypiperidine .[4]

-

Bromination: The hydroxyl group is converted to a bromide using

or

Critical Quality Attribute (CQA) - Stereochemistry: If the starting alcohol is chiral, the bromination step often proceeds with inversion of configuration (Walden inversion). However, partial racemization is a common risk during bulk manufacturing. Always request Chiral HPLC data for enantiopure batches.

Figure 1: Industrial synthesis pathway highlighting the origin of key impurities (benzyl halides and elimination products).

Supply Chain Analysis & Vendor Landscape

The market is segmented into Catalog Aggregators (high price, small pack) and Original Manufacturers (bulk, lower price, variable quality).

Tier 1: Validated Catalog Suppliers (Research Scale: 1g - 25g)

Best for: Medicinal chemistry SAR studies, high-purity requirements.

-

Sigma-Aldrich (Merck): Often lists via "Rare Chemical Library". High reliability, but highest cost per gram.

-

Combi-Blocks: Excellent source for heterocyclic building blocks. usually provides NMR/LCMS data online.

-

Enamine: Key supplier for early drug discovery. They often hold the largest stock of the chiral variants.

-

BLDpharm: Strong inventory of the (S)-enantiomer (CAS 283589-04-8).

Tier 2: Bulk Manufacturers (Process Scale: >100g)

Best for: Scale-up, pilot plant batches.

-

SGT Life Sciences (India): Specializes in piperidine derivatives.

-

Crysdot (USA/China): Focuses on chiral heterocycles; good for custom synthesis of the (R)-isomer.

-

Chem-Impex: Good bridge between catalog and bulk; often stocks the precursor amine/alcohol as well.

Procurement Strategy & Quality Assurance

When ordering this compound, standard "Certificate of Analysis" (CoA) checks are insufficient due to the compound's reactivity.

The "Self-Validating" QC Protocol

Upon receipt of the material, perform the following validation steps before use in critical reactions:

-

Proton NMR (¹H-NMR):

-

Check: Look for the benzylic protons (singlet/doublet around 3.5 ppm).

-

Impurity Watch: Benzyl bromide/chloride shows a sharp singlet around 4.5 ppm. This is a potent electrophile that will compete in your reaction.

-

-

Chiral HPLC (If buying enantiopure):

-

Do not trust the label "97%".[2] Bromides can racemize over time or during aggressive synthesis.

-

-

Visual Inspection:

Decision Matrix for Supplier Selection

Figure 2: Procurement decision matrix based on scale and stereochemical stringency.

Safety & Handling (MSDS Highlights)

-

Hazards:

-

Storage:

-

Store at 2–8°C under inert gas (Argon/Nitrogen).

-

Moisture sensitive: Hydrolysis releases HBr, which further degrades the piperidine ring.

-

References

-

PubChem. Compound Summary for this compound. National Library of Medicine. Available at: [Link]

- Google Patents.Preparation method for 1-benzyl-3-piperidone hydrochloride (Precursor Synthesis). CN105622444A.

Sources

- 1. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 2. CAS 14813-01-5: 1-Benzyl-3-hydroxypiperidine | CymitQuimica [cymitquimica.com]

- 3. A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]

- 4. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]

- 5. chemimpex.com [chemimpex.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. angenechemical.com [angenechemical.com]

Thermochemical Characterization & Process Safety Profile: 1-Benzyl-3-bromopiperidine

The following technical guide details the thermochemical properties, characterization protocols, and synthesis safety profile for 1-Benzyl-3-bromopiperidine .

Technical Guide for Drug Development & Process Chemistry

Executive Summary

This compound (CAS: 774490-79-8 / 283589-04-8 for S-isomer) is a critical chiral building block in the synthesis of neuroactive pharmaceuticals, specifically NMDA antagonists and analgesic scaffolds.[1] Its structural versatility—combining a lipophilic benzyl group with a reactive secondary alkyl bromide—makes it valuable but also thermally sensitive.

This guide provides a definitive physicochemical profile, predictive thermochemical data, and a rigorous experimental protocol for validating these properties in a pre-clinical or pilot-plant setting.[1]

Physicochemical Profile & Molecular Characteristics[2][3][4][5][6][7][8][9]

Molecular Identity

| Parameter | Detail |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 254.17 g/mol |

| CAS Number | 774490-79-8 (racemic); 283589-04-8 (S-isomer) |

| Physical State | Viscous liquid or low-melting solid (enantiomer dependent) |

Thermochemical Properties (Experimental & Predicted)

Note: Direct calorimetric data for this specific intermediate is sparse in open literature. The values below combine available experimental data from structural analogs (e.g., 1-benzyl-3-hydroxypiperidine) with Group Contribution Method (Joback) predictions.

| Property | Value / Range | Source/Method |

| Boiling Point ( | 285°C – 295°C (at 760 mmHg)145°C – 155°C (at 5 mmHg) | Predicted (Joback Method based on 4-benzylpiperidine |

| Density ( | 1.28 – 1.35 g/mL (at 25°C) | Predicted (Halogen increment vs. hydroxy analog |

| Enthalpy of Vaporization ( | 55 – 60 kJ/mol | Estimated (Trouton’s Rule modified for polar amines) |

| Flash Point | > 110°C | Predicted (Closed Cup) |

| Solubility | Soluble in DCM, EtOAc, THF.Insoluble in water (Free Base).[1][2][3] | Experimental Observation |

Critical Insight: The presence of the secondary bromide makes this compound susceptible to thermal elimination (dehydrohalogenation) above 140°C, generating the corresponding alkene (1-benzyl-1,2,3,6-tetrahydropyridine).[1] Distillation must be performed under high vacuum (< 10 mmHg) to avoid decomposition.

Experimental Determination Protocols

Thermal Stability Profiling (TGA/DSC)

Before scaling up synthesis, the thermal decomposition onset (

-

Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

-

Protocol:

-

Load 5–10 mg of sample into an aluminum pan (hermetically sealed for DSC).

-

Ramp temperature from 25°C to 400°C at 10°C/min under

purge (50 mL/min). -

Analysis:

-

TGA: Look for mass loss > 2% (indicates solvent loss or onset of elimination).

-

DSC: Identify the endothermic melting peak (if solid) and the exothermic decomposition onset.

-

-

-

Safety Limit: Operational processing temperature should not exceed

.

Standard Enthalpy of Formation ( )

Determining

-

Method: Combustion Calorimetry.

-

Reaction:

-

Correction: Use Washburn corrections for the formation of

and

Synthesis & Process Safety Workflow

The synthesis of this compound typically involves the bromination of 1-benzyl-3-hydroxypiperidine.[1] This reaction is exothermic and requires strict thermal control.

Synthesis Pathway (Appel Reaction)

The most common route utilizes Carbon Tetrabromide (

-

Reagents: 1-Benzyl-3-hydroxypiperidine (1.0 eq),

(1.2 eq), -

Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).

-

Temperature: 0°C to Room Temperature. Do not reflux.

Thermal Risk Management[1]

-

Exotherm: The formation of Triphenylphosphine oxide (

) is highly exothermic ( -

Control Measure: Add

portion-wise at 0°C. Monitor internal temperature ( -

Quenching: Quench with saturated

to neutralize any HBr byproducts.

Visualization of Characterization & Synthesis

The following diagram outlines the logical flow from synthesis to thermal validation.

Figure 1: Synthesis pathway and thermochemical validation workflow for this compound.

References

-

PubChem Compound Summary. (2025). 1-Benzyl-3-hydroxypiperidine (Precursor Data).[1][4][5][6] National Library of Medicine. [Link]

-

Joback, K. G., & Reid, R. C. (1987).[7][8][9] Estimation of pure-component properties from group-contributions.[1] Chemical Engineering Communications, 57(1-6), 233-243.[1] [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 1-((3-Benzyl-3-methyl-2,3-dihydro-1-benzofuran-6-yl)carbonyl)piperidine | C22H25NO2 | CID 24766011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate | C13H17FN2O2 | CID 40152157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-1-Benzyl-3-hydroxypiperidine | C12H17NO | CID 693762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. EgiChem | Tools [egichem.com]

- 8. Boiling Point: Joback's Method [molecularknowledge.com]

- 9. youtube.com [youtube.com]

Methodological & Application

Optimization and Execution of Suzuki-Miyaura Coupling for 1-Benzyl-3-bromopiperidine

Executive Summary

1-Benzyl-3-bromopiperidine represents a challenging class of electrophiles in cross-coupling chemistry: unactivated secondary alkyl halides. Unlike aryl or vinyl halides, this substrate possesses an

This application note details two distinct, field-validated protocols to overcome these barriers. Protocol A utilizes a Nickel-catalyzed radical pathway (The Fu Modification), which is the industry gold standard for suppressing

Strategic Analysis: The Challenge

Success with this compound requires navigating three critical failure modes:

-

-Hydride Elimination: Standard Pd(0)/Pd(II) cycles allow the metal to coordinate to the

-

Oxidative Addition Kinetics: Oxidative addition into electron-rich secondary alkyl–Br bonds is significantly slower than into aryl–Br bonds.

-

Lewis Base Coordination: The tertiary amine (N-benzyl) can coordinate to the metal center, displacing ligands and deactivating the catalyst.

Comparative Strategy Table

| Feature | Protocol A: Nickel (Recommended) | Protocol B: Palladium (Alternative) |

| Mechanism | Radical (Single Electron Transfer) | Polar (Two Electron) |

| Stereochemistry | Racemic (Stereoconvergent) | Stereospecific (Inversion) or Racemic |

| Suppressed (Radical intermediate) | High Risk (Requires bulky ligands) | |

| Ligand Class | Vicinal Diamines / PyBox | Bulky Biaryl Phosphines (Buchwald) |

| Air Sensitivity | High (Requires Inert Atmosphere) | Moderate (Precatalysts are stable) |

Protocol A: Nickel-Catalyzed Cross-Coupling (The Fu Modification)

Primary Application: High-yield coupling of unactivated secondary alkyl halides with aryl/alkyl boronic acids.

Mechanism: This protocol leverages a single-electron transfer (SET) mechanism, generating a radical at the C3 position of the piperidine. This bypasses the

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl- or Alkyl-boronic acid (1.5 equiv)

-

Catalyst: Nickel(II) chloride ethylene glycol dimethyl ether complex (

) (10 mol%) -

Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (12 mol%)

-

Base: Potassium tert-butoxide (

) (Use strictly anhydrous grade) -

Solvent: Isopropanol (

-PrOH) / Dioxane (anhydrous)

Step-by-Step Methodology

-

Glovebox/Schlenk Setup: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar. Cycle with Argon/Nitrogen three times. Note: Ni(I) intermediates are highly oxygen-sensitive.

-

Catalyst Pre-complexation:

-

Add

(10 mol%) and the diamine ligand (12 mol%) to the vial. -

Add anhydrous Dioxane (concentration 0.1 M relative to substrate).

-

Stir at room temperature for 20 minutes. The solution should turn a distinct color (often orange/brown), indicating complex formation.

-

-

Substrate Addition:

-

Add the boronic acid (1.5 equiv) and

(2.0 equiv) to the reaction vessel. -

Add this compound (1.0 equiv).

-

Add

-PrOH (equal volume to Dioxane). The alcohol acts as a crucial additive to facilitate transmetallation in Ni cycles.

-

-

Reaction:

-

Seal the vessel with a Teflon-lined cap.

-

Heat to 60°C for 12–24 hours.

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the bromide (M+) and appearance of the coupled product.

-

-

Workup:

-

Purification: Flash column chromatography (Silica gel). Note: The amine product may streak; add 1% Triethylamine (

) to the eluent.

Protocol B: Palladium-Catalyzed Cross-Coupling (Buchwald G3 System)

Primary Application: Cases where Nickel toxicity is a concern or specific chemoselectivity is required.

Mechanism: Relies on extremely bulky, electron-rich phosphine ligands (SPhos or RuPhos) to accelerate oxidative addition and sterically crowd the metal center, physically blocking the geometry required for

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.5 equiv)

-

Precatalyst: RuPhos Pd G3 or SPhos Pd G3 (2–5 mol%)

-

Why G3? These precatalysts ensure a 1:1 Pd:Ligand ratio and rapid activation, preventing the formation of inactive Pd-aggregates.

-

-

Base:

(3.0 equiv) or -

Solvent: Toluene / Water (10:1 ratio).

Step-by-Step Methodology

-

Preparation: Charge a reaction tube with the boronic acid (1.5 equiv), Base (

, 3.0 equiv), and the Buchwald Precatalyst (RuPhos Pd G3, 5 mol%). -

Inert Atmosphere: Cap the tube and evacuate/backfill with Argon (3 cycles).

-

Liquid Addition:

-

Dissolve this compound in Toluene (degassed) and inject into the tube via syringe.

-

Add degassed water (10% v/v ratio to Toluene). The biphasic system helps solubilize the inorganic base while keeping the catalyst in the organic phase.

-

-

Reaction:

-

Heat to 80–100°C with vigorous stirring (critical for biphasic mixtures).

-

Run for 4–16 hours.

-

-

Workup:

-

Dilute with EtOAc. Separate phases.

-

Extract aqueous layer with EtOAc (2x).

-

Combine organics, dry over

, and concentrate. -

Scavenging: If Pd residues remain, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) for 4 hours before filtration.

-

Mechanistic Visualization

The following diagram contrasts the standard Pd cycle with the Ni-radical cycle required for this substrate, highlighting the critical divergence point for

Figure 1: Mechanistic divergence between Pd and Ni cycles. Note the high risk of

Troubleshooting & Optimization Guide

| Observation | Diagnosis | Corrective Action |

| Starting Material Recovered | Catalyst Poisoning | The piperidine nitrogen may be coordinating the metal. Add 1.0 equiv of |

| Alkene Formation (Elimination) | Switch to Protocol A (Ni). If using Protocol B, increase ligand bulk (switch from SPhos to XPhos or BrettPhos). Lower reaction temperature. | |

| Protodeboronation | Unstable Boronic Acid | Switch to a Potassium Trifluoroborate ( |

| Homocoupling (Ar-Ar) | Oxidant Presence | Ensure stricter oxygen exclusion. Degas solvents via freeze-pump-thaw. |

References

-

Zhou, J., & Fu, G. C. (2004). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates.[3] Journal of the American Chemical Society.[4] Link

-

Saito, B., & Fu, G. C. (2007).[1] Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature.[1][3][2] Journal of the American Chemical Society.[4] Link

-

Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society.[4] Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Secondary Alkyl Halides. Journal of the American Chemical Society.[4] Link

-

Glorius, F. (2008). N-Heterocyclic Carbenes in Transition Metal Catalysis. Topics in Organometallic Chemistry. Link

Sources

- 1. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature [organic-chemistry.org]

- 2. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cross-coupling reactions of unactivated alkyl halides [dspace.mit.edu]

- 4. dspace.mit.edu [dspace.mit.edu]

N-debenzylation of 1-Benzyl-3-bromopiperidine derivatives

Application Note: Precision N-Debenzylation of 1-Benzyl-3-bromopiperidine

Part 1: Executive Summary & Strategic Analysis

The Challenge: The synthesis of 3-bromopiperidine (as its hydrochloride salt) is a critical workflow in the production of BTK inhibitors (e.g., Ibrutinib derivatives) and other piperidine-based pharmacophores. However, the precursor, This compound , presents a classic chemoselectivity paradox:

-

Hydrogenolysis (

): The standard method for N-debenzylation is incompatible. Palladium catalysts readily facilitate hydrodebromination (cleavage of the C-Br bond) faster than or concurrent with debenzylation, leading to piperidine or complex mixtures. -

Free Base Instability: The target molecule, 3-bromopiperidine, contains a nucleophilic amine and an electrophilic

-bromide. In its free base form, it rapidly undergoes intramolecular cyclization to form a reactive aziridinium species (1-azabicyclo[3.1.0]hexane derivative) or dimerizes.

The Solution: This protocol utilizes 1-Chloroethyl chloroformate (ACE-Cl) to effect a clean, non-reductive cleavage of the benzyl group. This method preserves the sensitive C-Br bond and stereochemistry while allowing for the direct isolation of the stable hydrochloride salt , preventing self-alkylation.

Part 2: Scientific Rationale & Mechanism

Why ACE-Cl? (The Olofson Method)

Unlike catalytic hydrogenation, the ACE-Cl method proceeds via an

Mechanism of Action:

-

Acylation: The lone pair of the N-benzyl nitrogen attacks the carbonyl of ACE-Cl.

-

Displacement: The chloride ion attacks the benzylic position (or the ethyl group, but benzyl is preferred due to electronics), expelling benzyl chloride and forming the 1-chloroethyl carbamate intermediate.

-

Methanolysis: Heating in methanol facilitates the breakdown of the carbamate. The 1-chloroethyl group eliminates acetaldehyde and HCl, generating the secondary amine hydrochloride and volatile byproducts (

, acetaldehyde, benzyl chloride).

Stability & Safety Warning (Critical)

3-Bromopiperidine is a "Mustard-like" Mimic.

Because the bromine is on the

-

Risk: Formation of bicyclic aziridinium ions (vesicants/alkylators).

-

Control: The reaction must remain acidic or neutral. Never perform an aqueous basic workup (e.g., NaOH/extraction) if you intend to isolate the monomer.

Part 3: Visualization of Reaction Pathways

Figure 1: Reaction pathway showing the ACE-Cl mediated deprotection and the risk of free-base isolation.

Part 4: Experimental Protocol

Target: Synthesis of 3-Bromopiperidine Hydrochloride Scale: 10 mmol (adaptable)

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |

| This compound | 254.17 | 1.0 | 2.54 g | Substrate |

| 1-Chloroethyl chloroformate (ACE-Cl) | 142.97 | 1.2 | 1.72 g (1.3 mL) | Reagent |

| 1,2-Dichloroethane (DCE) | 98.96 | - | 25 mL | Solvent (Step 1) |

| Methanol (Anhydrous) | 32.04 | - | 25 mL | Solvent (Step 2) |

| Diethyl Ether | 74.12 | - | 50 mL | Precipitation |

Step-by-Step Methodology

Step 1: Carbamate Formation (N-Dealkylation)

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry or oven-dry the glassware.

-

Dissolution: Dissolve 2.54 g (10 mmol) of This compound in 25 mL of anhydrous 1,2-dichloroethane (DCE).

-

Note: DCM (Dichloromethane) can be used but DCE allows for a higher reflux temperature (

), which accelerates the sluggish N-debenzylation of sterically hindered amines.

-

-

Addition: Cool the solution to

in an ice bath. Add 1.3 mL (12 mmol) of ACE-Cl dropwise via syringe over 5 minutes.-

Caution: Evolution of gas is possible; ensure the system is vented through a bubbler.

-

-

Reaction: Remove the ice bath and heat the mixture to reflux (

) for 3–12 hours.-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (

) should disappear, replaced by the non-polar carbamate intermediate (

-

-

Concentration: Once conversion to the carbamate is complete, cool to room temperature and concentrate the mixture to dryness on a rotary evaporator.

-

Result: You will obtain an oily residue containing the carbamate and benzyl chloride.

-

Step 2: Methanolysis (Decarboxylation)

-

Solvolysis: Redissolve the oily residue immediately in 25 mL of anhydrous Methanol .

-

Reflux: Heat the methanolic solution to reflux for 1–2 hours.

-

Chemistry: This step cleaves the 1-chloroethyl carbamate, releasing

, acetaldehyde, and generating the amine hydrochloride.

-

-

Workup (Purification by Precipitation):

-

Concentrate the methanol to approximately 20% of its original volume (do not dry completely if possible, to avoid clumping).

-

Add 50 mL of Diethyl Ether (or Acetone) to the residue with vigorous stirring. The product, 3-bromopiperidine hydrochloride , should precipitate as a white to off-white solid.

-

Note: Benzyl chloride (byproduct) remains soluble in the ether layer, effectively purifying the product.

-

Isolation: Filter the solid under a nitrogen blanket (hygroscopic). Wash with cold ether (

mL). -

Drying: Dry the solid in a vacuum desiccator over

.

Expected Yield: 85–95% Characterization:

-

1H NMR (

): Diagnostic signals for the piperidine ring protons; absence of aromatic benzyl protons (7.2–7.4 ppm). -

Melting Point: 199–202 °C (Lit. value for 3-bromopiperidine HBr/HCl salts).

Part 5: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Starting material remains after 12h | Steric hindrance or old ACE-Cl. | Add 0.5 eq more ACE-Cl. Switch solvent from DCM to DCE or Toluene to increase reflux temperature. |

| Product is an oil/gum | Residual Benzyl Chloride or solvent. | Triturate vigorously with dry ether or acetone. Sonicate to induce crystallization. |

| Debromination observed | Impure reagents? | Unlikely with ACE-Cl. Ensure no reducing agents or transition metals were present in the flask. |

| Low Yield | Product lost in ether wash. | 3-Bromopiperidine HCl has some solubility in alcohols. Ensure MeOH is removed as much as possible before adding ether. |

Part 6: References

-

Olofson, R. A., et al. "A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines: Improved Synthesis of Naltrexone and Nalbuphine." Journal of Organic Chemistry, vol. 49, no. 11, 1984, pp. 2081–2082. Link

-

Baradarani, M. M., et al. "The Dealkylation of Tertiary Amines with Thiophosgene and 1-Chloroethyl Chlorothionoformate."[1] Journal of Sciences, Islamic Republic of Iran, vol. 12, no.[1] 1, 2001.[1] Link

-

Campbell, J. A., et al. "Synthesis of 3-Bromopiperidine Hydrobromide." Journal of Organic Chemistry (General reference for salt stability).

-

PubChem Compound Summary. "3-Bromopiperidine."[6] National Center for Biotechnology Information. Link

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Chapter on Amine Deprotection).[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 3-broMopiperidine-2,6-dione synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione - Google Patents [patents.google.com]

- 6. 3-Bromopiperidine | C5H10BrN | CID 420919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of 1-Benzyl-3-bromopiperidine in the Synthesis of Multi-Target Directed Ligands for Alzheimer’s Disease

Introduction: The Pivot to 3-Substituted Scaffolds

Alzheimer’s disease (AD) drug discovery has historically focused heavily on 4-substituted piperidine derivatives, most notably Donepezil (Aricept) . However, the complex multifactorial nature of AD pathology—involving cholinergic depletion, amyloid-

1-Benzyl-3-bromopiperidine has emerged as a critical electrophilic intermediate in this domain. Unlike its 4-substituted counterparts, the 3-substituted scaffold offers two distinct advantages:

-

Chirality: The C3 position introduces a stereocenter, allowing researchers to probe enantioselective binding at the Acetylcholinesterase (AChE) Peripheral Anionic Site (PAS) and the Sigma-1 receptor (

R). -

Structural Diversity: It serves as a versatile building block for nucleophilic substitution, enabling the rapid generation of libraries targeting AChE, Butyrylcholinesterase (BuChE), and Monoamine Oxidase B (MAO-B).

This guide outlines the standardized protocols for utilizing this compound to synthesize, purify, and biologically validate novel neuroprotective agents.

Synthetic Application: Constructing the MTDL Library

Mechanistic Rationale

The bromine atom at the C3 position is a good leaving group, susceptible to nucleophilic attack (

Protocol: Nucleophilic Coupling

Objective: To couple this compound with a pharmacophore (e.g., substituted phenols, indanones, or heterocyclic amines).

Reagents:

-

Electrophile: this compound (Free base or HBr salt neutralized in situ).

-

Nucleophile: Target scaffold (e.g., 5,6-dimethoxy-1-indanone derivative).

-

Base: Anhydrous Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: Acetonitrile (ACN) or DMF (Anhydrous).

-

Catalyst: Potassium Iodide (KI) (catalytic amount to accelerate Finkelstein-like exchange).

Step-by-Step Procedure:

-

Activation: In a round-bottom flask, dissolve the Nucleophile (1.0 eq) in anhydrous ACN. Add

(3.0 eq) and stir at room temperature for 30 minutes to generate the anion. -

Addition: Add This compound (1.2 eq) dropwise. If using the HBr salt, ensure the base equivalents are increased to 4.0 eq.

-

Catalysis: Add KI (0.1 eq).

-

Reflux: Heat the mixture to reflux (

C for ACN) under nitrogen atmosphere. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). Reaction time is typically 6–12 hours. -

Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the residue in EtOAc, wash with water and brine. Dry over

. Purify via flash column chromatography (Silica gel, Gradient: Hexane

Synthetic Workflow Diagram

Figure 1: General synthetic workflow for coupling this compound with pharmacophoric nucleophiles.

Biological Validation Protocols

Once synthesized, the derivatives must be validated for their ability to inhibit cholinesterases and protect neuronal cells.

Modified Ellman’s Assay (AChE/BuChE Inhibition)

Objective: Determine the

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[1] Thiocholine reacts with DTNB (Ellman's Reagent) to form the yellow anion 5-thio-2-nitrobenzoate (TNB), measurable at 412 nm.[1]

Reagents:

-

Buffer: 0.1 M Phosphate Buffer (pH 8.0).

-

Enzyme: AChE (from Electrophorus electricus or human recombinant).

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

-

Chromogen: DTNB (0.3 mM).

-

Test Compound: Dissolved in DMSO (Final DMSO conc < 0.1%).

Protocol:

-

Plate Setup: In a 96-well plate, add

Phosphate Buffer. -

Inhibitor: Add

of Test Compound (various concentrations). -

Enzyme: Add

of AChE solution ( -

Substrate/DTNB: Add

of ATCh and -

Measurement: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculation: Calculate the slope (velocity) and determine % inhibition:

Neuroprotection Assay (MTT in SH-SY5Y Cells)

Objective: Assess the compound's ability to protect against

Protocol:

-

Culture: Seed SH-SY5Y neuroblastoma cells in 96-well plates (

cells/well). Incubate 24h. -

Pre-treatment: Add Test Compound (

) for 2 hours. -

Insult: Add aggregated

( -

MTT Addition: Add MTT reagent (

) and incubate for 4 hours at -

Solubilization: Remove medium, add DMSO to dissolve formazan crystals.

-

Read: Measure absorbance at 570 nm.

Data Analysis & Interpretation

When evaluating derivatives of this compound, compare results against standard benchmarks (Donepezil).

Table 1: Representative Performance Metrics for 3-Substituted Piperidines

| Parameter | Assay Type | Desirable Range | Reference Standard (Donepezil) |

| AChE | Ellman's (eeAChE) | ||

| Selectivity | AChE vs BuChE | Highly Selective for AChE | |

| Neuroprotection | MTT ( | ||

| BBB Permeability | PAMPA-BBB | High Permeability |

Signaling & Mechanism Diagram

Figure 2: Dual mechanism of action: AChE inhibition enhances cholinergic transmission, while Sigma-1 receptor modulation promotes neuronal survival.

Troubleshooting & Optimization

-

Instability of the Bromide: this compound free base degrades over time. Store as the HBr salt at

C. Liberate the free base immediately prior to the reaction using a biphasic wash ( -

Elimination By-products: Strong bases or high heat can cause elimination of HBr, forming the alkene (enamine/ene-carbamate). Control: Use

rather than NaH; keep temperatures below -

Racemic Mixtures: The starting material is usually racemic. If biological data suggests stereospecificity, perform chiral HPLC separation on the final product using a Chiralpak AD-H or OD-H column.

References

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives: Shi, Y., et al. (2025).[2] Benzylpiperidine-pyridazin-3(2H)-one derivatives as potential multifunctional agents against Alzheimer's disease.

-

Piperidine Scaffolds in AD Research: Meena, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective.

-

Ellman's Assay Protocol: Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.

-

Benzoylpiperidine and Benzylpiperidine in Medicinal Chemistry: Perrone, M. G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry.

-

Sigma Receptor Ligands: Use of 3-substituted piperidines as Sigma-1 receptor ligands for neuroprotection.

Sources

Synthesis of 1-Benzyl-3-Piperidone from 1-Benzyl-3-Bromopiperidine: A Detailed Protocol and Mechanistic Insight

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive guide for the synthesis of 1-benzyl-3-piperidone, a valuable building block in pharmaceutical chemistry.[1] The protocol details a robust and efficient two-step synthetic pathway starting from 1-benzyl-3-bromopiperidine. The core of this strategy involves the initial hydrolysis of the secondary bromide to form the key intermediate, 1-benzyl-3-hydroxypiperidine, followed by its mild oxidation to the target ketone. We provide detailed, step-by-step experimental protocols, mechanistic explanations for key transformations, and troubleshooting guidance to ensure reliable and reproducible outcomes in a research and development setting.

Introduction and Strategic Overview

1-Benzyl-3-piperidone is a critical intermediate in the synthesis of a wide range of pharmacologically active compounds. Its piperidine core is a prevalent scaffold in numerous drug candidates targeting the central nervous system.[2] The direct synthesis from this compound is most effectively approached via a two-step sequence that maximizes yield and purity while minimizing side-product formation.

The chosen synthetic route involves two distinct transformations:

-

Nucleophilic Substitution: Conversion of the C-Br bond to a C-OH bond. This is achieved through a hydrolysis reaction, yielding the crucial alcohol intermediate, 1-benzyl-3-hydroxypiperidine.[3]

-

Oxidation: The secondary alcohol intermediate is then oxidized to the desired ketone, 1-benzyl-3-piperidone. For this step, we will focus on the Swern oxidation, a highly reliable and mild method that avoids the use of heavy metals and proceeds under conditions that preserve other functional groups.[4]

This pathway is favored over a direct Kornblum-type oxidation of the secondary bromide with DMSO, which can be less efficient and lead to a mixture of products for non-benzylic halides.[5]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 14813-01-5: 1-Benzyl-3-hydroxypiperidine | CymitQuimica [cymitquimica.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. pubs.rsc.org [pubs.rsc.org]

Application Note: Process Development & Scale-Up of 1-Benzyl-3-bromopiperidine

Executive Summary

This Application Note details the process development and kilogram-scale synthesis of 1-Benzyl-3-bromopiperidine , a critical chiral building block for GPCR ligands and kinase inhibitors. While laboratory-scale synthesis often utilizes the Appel reaction (

Critical Safety Notice: this compound is a structural analog of nitrogen mustards and acts as a potent vesicant (blister agent) . Strict engineering controls and Personal Protective Equipment (PPE) protocols are non-negotiable.

Strategic Route Selection

Comparative Analysis of Bromination Methods

For the conversion of 1-benzyl-3-hydroxypiperidine (1) to the target bromide (2), three primary routes were evaluated.

| Parameter | Method A: Appel Reaction ( | Method B: HBr / AcOH | Method C: |

| Reagents | 48% HBr, Acetic Acid | ||

| Mechanism | |||

| Atom Economy | Poor (High Mass Waste) | Good | Excellent |

| Purification | Difficult (TPPO removal requires chromatography) | Easy (Crystallization) | Easy (Acid/Base Extraction) |

| Scalability | Low (<100g) | Medium | High (>1kg) |

| Safety | High Temp/Corrosive | Exothermic/HBr Off-gassing |

Decision: The

Reaction Mechanism & Stereochemistry

The reaction proceeds via an initial activation of the alcohol oxygen by the electrophilic phosphorus, forming a dibromophosphite intermediate.[1] This is followed by a backside nucleophilic attack by bromide, resulting in the inversion of configuration .[1]

-

Starting Material: (S)-1-Benzyl-3-hydroxypiperidine[2]

-

Product: (R)-1-Benzyl-3-bromopiperidine

Diagram 1: Reaction Pathway & Stereochemistry

Caption: Mechanistic pathway showing the critical inversion of stereochemistry and the thermal risk of elimination.

Detailed Scale-Up Protocol (1.0 kg Scale)

Materials & Equipment

-

Reactor: 20L Jacketed Glass Reactor with overhead stirring (400 rpm).

-

Temperature Control: Cryostat capable of -20°C to +20°C.

-

Scrubber: Caustic scrubber (NaOH) to trap HBr off-gassing.

-

Reagents:

-

1-Benzyl-3-hydroxypiperidine (1.0 kg, 5.23 mol)

-

Dichloromethane (DCM) (10 L, anhydrous)

-

Phosphorus Tribromide (

) (0.6 eq, 1.57 kg - Note: 0.33 eq is stoichiometric, excess ensures conversion)

-

Step-by-Step Procedure

Phase 1: Reaction Setup & Addition

-

Inertion: Purge the reactor with

for 30 minutes to remove moisture ( -

Charging: Charge 1-Benzyl-3-hydroxypiperidine (1.0 kg) and DCM (8 L) into the reactor. Stir until fully dissolved.

-

Cooling: Cool the jacket to -10°C. Ensure internal temperature (

) reaches < 0°C. -

Reagent Addition (Critical): Charge

into a pressure-equalizing addition funnel.-

Rate: Add dropwise over 2–3 hours.

-

Control: Maintain

. -

Observation: The reaction is highly exothermic. White fumes (HBr) may form; ensure scrubber is active.

-

Phase 2: Reaction & Monitoring[3]

-

Aging: Once addition is complete, allow the mixture to warm to 10–15°C over 2 hours.

-

IPC (In-Process Control): Sample 50

into-

Target: < 2% unreacted alcohol.

-

Impurity Check: Monitor for elimination product (1-benzyl-1,2,3,6-tetrahydropyridine).

-

Phase 3: Quench & Workup (Exotherm Hazard)

-

Cooling: Cool reaction mixture back to 0°C.

-

Quench Preparation: Prepare a saturated

solution (5 L) in a separate vessel. -

Inverse Quench (Recommended): Slowly transfer the reaction mixture into the bicarbonate solution (stirring rapidly).

-

Why? Controls gas evolution (

) and heat generation better than adding water to the acid.

-

-

Phase Separation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 2 L).

-

Washing: Wash combined organics with Brine (3 L). Dry over

.

Phase 4: Salt Formation (Stabilization)

-

Concentration: Concentrate the organic phase under reduced pressure (

) to roughly 3 L volume. Do not distill to dryness to avoid thermal degradation. -

Salt Precipitation: Cool to 0°C. Slowly add 4M HBr in Acetic Acid or HCl in Dioxane (1.1 eq).

-

Filtration: The salt precipitates immediately. Filter the solid, wash with cold

or MTBE, and dry under vacuum at 40°C.

Process Safety & Engineering Controls

Diagram 2: Safety & Workflow Logic

Caption: Critical safety logic linking specific hazards (Vesicant, Exotherm) to required engineering controls.

Key Safety Data

-

Vesicant Action: The 3-bromoamine motif can form an aziridinium ion in vivo, alkylating DNA/proteins. Treat all solids and liquids as if they are sulfur mustard.

-

Decontamination: Use Draeger tubes to detect leaks. Decontaminate surfaces with 10% bleach solution (oxidizes the amine/sulfide).

Analytical Specifications & Troubleshooting

Quality Attributes (Acceptance Criteria)

| Test | Method | Specification |

| Appearance | Visual | White to off-white solid (Salt) |

| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area |

| Chiral Purity | Chiral HPLC (AD-H) | > 99% ee (if chiral SM used) |

| Assay | 1H-NMR / Titration | 98.0 – 102.0% w/w |

| Water Content | Karl Fischer | < 0.5% |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete conversion or loss during quench. | Check stoichiometry (ensure excess |